Iron(III) oxalate hexahydrate

Descripción general

Descripción

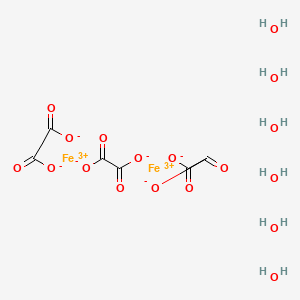

Iron(III) oxalate hexahydrate, also known as ferric oxalate hexahydrate, is a coordination compound with the formula Fe2(C2O4)3·6H2O. It is a pale yellow solid that is slightly soluble in water. This compound is known for its use in various scientific and industrial applications, particularly in the preparation of iron oxide nanoparticles and as a catalyst in chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Iron(III) oxalate hexahydrate can be synthesized through the reaction of iron(III) hydroxide with oxalic acid. The reaction proceeds as follows: [ 2Fe(OH)_3 + 3H_2C_2O_4 \rightarrow Fe_2(C_2O_4)_3 + 6H_2O ] This reaction involves the dissolution of iron(III) hydroxide in an aqueous solution of oxalic acid, resulting in the formation of iron(III) oxalate and water .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting iron(III) salts, such as iron(III) chloride, with oxalic acid under controlled conditions. The reaction mixture is then cooled to precipitate the this compound, which is subsequently filtered and dried .

Análisis De Reacciones Químicas

Types of Reactions: Iron(III) oxalate hexahydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: In the presence of light, iron(III) oxalate can undergo photolysis, leading to the reduction of iron(III) to iron(II) and the formation of carbon dioxide.

Substitution Reactions: Iron(III) oxalate can react with other ligands, such as chloride ions, to form different iron(III) complexes.

Common Reagents and Conditions:

Oxidation-Reduction: Light irradiation is commonly used to induce photolysis of iron(III) oxalate.

Substitution: Reactions with chloride ions or other ligands are typically carried out in aqueous solutions.

Major Products:

Photolysis: Iron(II) oxalate and carbon dioxide.

Substitution: Various iron(III) complexes depending on the ligands used.

Aplicaciones Científicas De Investigación

Photocatalysis

Iron(III) oxalate hexahydrate has gained attention for its role as a photocatalyst in environmental remediation. A notable study demonstrated its application in the photocatalytic degradation of organic pollutants, specifically rhodamine B (RhB). The synthesized iron oxalate from iron ore exhibited enhanced photocatalytic activity, achieving over 85% degradation of RhB within 90 minutes, outperforming other iron oxalate forms . The improved performance is attributed to better light absorption and charge separation properties, making it a promising candidate for wastewater treatment applications.

Table 1: Photocatalytic Performance of Iron Oxalate Variants

| Variant | Degradation Rate (%) | Time (min) |

|---|---|---|

| FOD-ore | 85 | 90 |

| FOD | 74 | 90 |

| Previous Studies | ~40 to 50 | 120 |

Battery Technology

In the realm of energy storage, this compound has been investigated as a potential material for lithium-ion batteries. Research indicates that it can be used to create α-Fe₂O₃ nanoparticles, which are effective in enhancing the electrochemical properties of battery electrodes. The material demonstrated a sustainable capacity of approximately 98 mAh/g at an average potential of 3.35 V, suggesting its viability as a cost-effective alternative for positive electrodes in lithium-iron batteries .

Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in radical reactions. It is utilized alongside sodium borohydride for Markovnikov hydrofunctionalization reactions of alkenes. This application highlights its importance in producing complex organic molecules through radical mechanisms, thus facilitating advancements in synthetic organic chemistry .

Photographic Processes

Historically, iron(III) oxalate has been employed in photographic printing processes such as Kallitype and platinotype printing. In these methods, ferric oxalate acts as a light-sensitive element, allowing for the formation of images upon exposure to ultraviolet light. Its ability to form stable complexes with noble metals enhances the quality and durability of photographic prints .

Mecanismo De Acción

The mechanism of action of iron(III) oxalate hexahydrate primarily involves its ability to undergo photolysis. Upon exposure to light, the compound absorbs photons, leading to the excitation of electrons and the subsequent reduction of iron(III) to iron(II). This process generates reactive oxygen species, such as carbon dioxide radicals, which can further participate in various chemical reactions .

Comparación Con Compuestos Similares

Iron(III) oxalate hexahydrate can be compared with other iron oxalates and similar coordination compounds:

Iron(II) oxalate: Unlike iron(III) oxalate, iron(II) oxalate is more stable and does not undergo photolysis as readily.

Potassium ferrioxalate: This compound is a well-known photochemical reagent used to measure light flux in chemical systems.

Ammonium iron(III) oxalate: Similar to this compound, this compound is used in various analytical and industrial applications.

This compound stands out due to its unique photolytic properties and its versatility in scientific research and industrial applications.

Actividad Biológica

Iron(III) oxalate hexahydrate, with the formula , is a complex compound that has garnered attention due to its various biological activities and applications in environmental science. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Structural Characteristics

This compound is characterized by its octahedral coordination of iron ions with oxalate ligands. The structural arrangement allows for significant interactions with biological systems, particularly in photochemical processes. The compound can form ferrioxalate complexes, which are crucial in understanding its reactivity and biological implications .

Photolytic Properties

This compound exhibits notable photolytic behavior, which is essential for its biological activity. Upon exposure to light, it can undergo photolysis, generating reactive species such as ferrous oxalate and radical anions. These reactive intermediates can participate in various biochemical reactions, including the degradation of organic pollutants and potential therapeutic applications in oxidative stress scenarios .

Antioxidant Activity

Recent studies have indicated that iron(III) oxalate complexes can exhibit antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress positions these compounds as potential therapeutic agents in diseases associated with oxidative damage. The mechanism involves the reduction of ferric ions to ferrous ions, which can then participate in Fenton-like reactions, producing hydroxyl radicals that further engage in redox cycling .

Applications in Environmental Science

This compound has been utilized in photocatalytic degradation processes. For instance, it has been shown to effectively degrade organic pollutants such as rhodamine B under UV light irradiation. The efficiency of degradation is attributed to enhanced light absorption properties and improved charge separation during photocatalytic reactions .

Case Studies and Research Findings

Propiedades

IUPAC Name |

iron(3+);oxalate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXIZVVTJVNNRX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Fe2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724679 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166897-40-1 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxalate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.